4-(Prop-2-en-1-yl)oxan-4-amine
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Overview
Description
4-(Prop-2-en-1-yl)oxan-4-amine, also known as 4-allyltetrahydro-2H-pyran-4-amine, is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by the presence of an oxane ring substituted with an allyl group and an amine group at the fourth position .
Scientific Research Applications
4-(Prop-2-en-1-yl)oxan-4-amine has diverse applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yl)oxan-4-amine typically involves the reaction of tetrahydro-2H-pyran with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yield. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The oxane ring can be reduced to form a tetrahydropyran derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of N-substituted amines or amides.
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The oxane ring provides structural stability and influences the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(prop-2-en-1-yl)oxan-4-amine: Similar structure with a benzyl group instead of an amine group.
2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
4-(Prop-2-en-1-yl)oxan-4-amine is unique due to its combination of an oxane ring, an allyl group, and an amine group, which confer distinct chemical reactivity and biological activity . This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-prop-2-enyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-8(9)4-6-10-7-5-8/h2H,1,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWJZIGTXFPFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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